2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

Catalog No.
S6906425
CAS No.
1516806-30-6
M.F
C7H2F4N2
M. Wt
190.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitril...

CAS Number

1516806-30-6

Product Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C7H2F4N2

Molecular Weight

190.10 g/mol

InChI

InChI=1S/C7H2F4N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H

InChI Key

HEIUVFQQRBGAQI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C#N)F)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1C#N)F)C(F)(F)F

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1516806-30-6) is a highly functionalized, electron-deficient heteroaryl building block characterized by the synergistic electron-withdrawing effects of a 2-fluoro, 3-cyano, and 5-trifluoromethyl group on a single pyridine core [1]. In pharmaceutical and agrochemical procurement, it is prioritized not as a generic bulk reagent, but as a specialized electrophilic scaffold designed for ultra-fast, mild Nucleophilic Aromatic Substitution (SNAr) [2]. The extreme activation of the 2-position makes it an ideal precursor for synthesizing complex heteroaryl ethers, thioethers, and amines, particularly when dealing with sterically hindered or electronically deactivated nucleophiles that fail to react with standard halopyridines.

Research Fit

1 Multi-vector diversification: 2-F, 3-CN, and 5-CF3 for sequential orthogonal transformations
2 Solid form supports gravimetric dispensing in automated parallel synthesis platforms
3 β-TFMP isomer class aligns with the highest-volume agrochemical intermediate supply chain

Buyers often attempt to substitute this compound with the cheaper 2-chloro analog (2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile, CAS 624734-22-1) or the structurally simpler 2-fluoro-5-(trifluoromethyl)pyridine to reduce upfront material costs [1]. However, this generic substitution frequently fails in process environments. The 2-chloro analog possesses a significantly higher activation energy for SNAr, typically requiring prolonged heating (80–120 °C) and strong bases, which routinely triggers side reactions such as the hydrolysis of the sensitive 3-cyano group or degradation of the trifluoromethyl moiety [2]. Conversely, substituting with 2-fluoro-5-(trifluoromethyl)pyridine (lacking the 3-cyano group) removes a critical electron-withdrawing handle, drastically reducing the electrophilicity of the ring and eliminating the functional group required for downstream conversions into amides, carboxylic acids, or tetrazoles.

Substitution Risk

Handle gap 2,5-CTF and 2,3,5-DCTF lack the 3-nitrile group, blocking direct hydrolysis or cycloaddition pathways.
Electronic mismatch 5-(trifluoromethyl)nicotinonitrile and 2-amino analogs differ in 2-position electronic profile, altering reactivity and directing effects.
Vector loss No common in-class building block simultaneously provides 2-fluoro, 3-carbonitrile, and 5-CF3 for matched orthogonal diversification.

SNAr Kinetic Superiority and Mild Processability

The primary procurement driver for the 2-fluoro compound over its 2-chloro counterpart is its vastly superior leaving-group ability in SNAr reactions. Class-level kinetic data demonstrates that highly activated 2-fluoropyridines undergo amination with secondary amines at 20–25 °C within 1–2 hours. In stark contrast, the 2-chloro analog requires forcing conditions (typically >80 °C for 12–24 hours) to achieve comparable conversion [1]. This temperature differential is critical because the 3-cyano group is highly susceptible to base-catalyzed hydrolysis at elevated temperatures, leading to significant yield losses when using the chloro baseline [2].

Evidence DimensionSNAr Reaction Temperature and Time (Secondary Amines)
Target Compound Data20–25 °C, 1–2 hours (quantitative conversion)
Comparator Or Baseline2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile (80–100 °C, 12–24 hours)
Quantified Difference~60–80 °C reduction in process temperature; >10x faster reaction time
ConditionsStandard SNAr conditions (e.g., DIPEA, DMF or MeCN)

Procuring the 2-fluoro analog eliminates the need for harsh heating, preventing the thermal degradation and hydrolysis of the cyano group during complex API synthesis.

Physical Form
Data to verify
Solid (powder) vs. Liquid (2-fluoro-5-(trifluoromethyl)pyridine, density 1.368 g/mL at 25 °C)
Supports gravimetric dispensing with higher stoichiometric precision in parallel synthesis
Reported based on supplier specifications; validate physical form upon receipt

Electrophilic Activation via the 3-Cyano Group

When comparing 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile to the baseline 2-fluoro-5-(trifluoromethyl)pyridine (CAS 69045-82-5), the presence of the 3-cyano group provides a massive electronic advantage. The cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Cross-study analyses of similar scaffolds show that the addition of an ortho-cyano group to a fluoropyridine increases the SNAr reaction rate by over 100-fold when reacting with deactivated or sterically hindered nucleophiles, such as electron-poor anilines [1].

Evidence DimensionRelative SNAr Reaction Rate with Weak Nucleophiles
Target Compound Data>100x relative rate acceleration
Comparator Or Baseline2-fluoro-5-(trifluoromethyl)pyridine (Baseline rate = 1x)
Quantified Difference>2 orders of magnitude increase in electrophilicity
ConditionsReaction with deactivated anilines in polar aprotic solvents

It allows chemists to successfully couple highly unreactive nucleophiles that would completely fail to react with standard, non-cyano fluoropyridines.

Market Demand
Class-level
β-TFMP (5-CF3) > α-TFMP (~2,000 t/yr) > γ-TFMP (~500 t/yr)
Aligns with highest-volume isomer supply chain, reducing procurement risk
Class-level demand pattern based on 2012–2018 agrochemical data

Avoidance of Transition-Metal Catalysis (Buchwald-Hartwig)

Procuring the 2-chloro analog often forces process chemists to abandon simple SNAr in favor of palladium-catalyzed Buchwald-Hartwig aminations to achieve acceptable yields at lower temperatures [1]. However, highly functionalized pyridines containing cyano and CF3 groups can coordinate with or poison Pd catalysts, leading to high catalyst loading costs and trace heavy-metal contamination in the final product. The extreme reactivity of the 2-fluoro target compound allows for strictly metal-free SNAr coupling, completely bypassing the need for expensive Pd/ligand systems and subsequent metal-scavenging purification steps [2].

Evidence DimensionRequirement for Transition-Metal Catalysis
Target Compound Data0% (Proceeds via metal-free SNAr)
Comparator Or Baseline2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile (Often requires 2-5 mol% Pd + expensive ligands)
Quantified DifferenceElimination of Pd catalyst costs and heavy-metal remediation steps
ConditionsC-N bond formation with moderately sterically hindered amines

Eliminating palladium catalysis drastically reduces scale-up costs, simplifies regulatory compliance for API metal limits, and streamlines purification.

Electronic Modulation
Class-level
σm 0.34 (2-F) vs 0.37 (2-Cl) vs −0.16 (2-NH2); σp −0.07 (F) vs 0.23 (Cl)
Resonance-donating fluorine tunes electrophilic substitution reactivity without over-deactivation
Hammett constant comparison; verify in specific reaction contexts
Diversification Sites
Reported
3 orthogonal handles (2-F, 3-CN, 5-CF3) vs. 2 handles (2,5-CTF lacks 3-CN)
Enables sequential, non-interfering transformations: hydrolysis, cycloaddition, cross-coupling
Synthetic versatility demonstrated in nicotinic acid and heterocycle synthesis

Synthesis of Tetrazole-Bearing Kinase Inhibitors

The compound is the optimal starting material for APIs requiring a 1,5-disubstituted tetrazole moiety adjacent to a heteroaryl ether or amine. The 2-fluoro group allows for mild, high-yield SNAr installation of the core pharmacophore at room temperature, while the intact 3-cyano group is subsequently subjected to a [3+2] cycloaddition with sodium azide to form the tetrazole ring without thermal side-reaction interference [1].

Development of CF3-Substituted Agrochemicals

In the discovery of novel insecticides and herbicides, the CF3 group is critical for lipophilicity and metabolic stability. This compound serves as a highly reactive central hub, allowing agrochemical chemists to rapidly generate libraries of 2-amino or 2-aryloxy derivatives at room temperature, accelerating structure-activity relationship (SAR) screening campaigns that would be bottlenecked by the sluggish reactivity of 2-chloro analogs [2].

Metal-Free Process Scale-Up of Cyanopyridine Intermediates

For contract manufacturing organizations (CMOs) scaling up cyanopyridine-based intermediates, this compound eliminates the need for palladium-catalyzed cross-coupling. This directly bypasses the engineering challenges associated with high-temperature pressure vessels and the costly implementation of metal scavengers required to meet strict FDA/EMA heavy-metal limits [3].

Application Fit

Application
Selection Property
Validation Focus
Automated parallel library synthesis
Solid physical form for gravimetric dispensing
Stoichiometric precision and library quality
Agrochemical intermediate development
β-TFMP isomer alignment
Supply chain maturity and scale-up route availability
Nitrile hydrolysis to nicotinic acid derivatives
3-CN orthogonal diversification handle
Hydrolysis efficiency and step-count reduction
Regioselective electrophilic functionalization
2-F electronic modulation profile
Regiochemistry predictability and reactivity tuning

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Exact Mass

190.01541072 g/mol

Monoisotopic Mass

190.01541072 g/mol

Heavy Atom Count

13

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